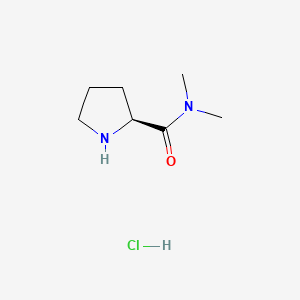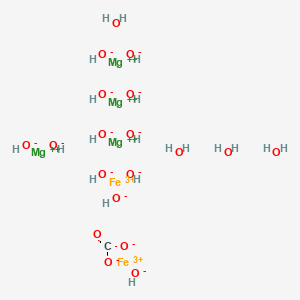
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a tertiary phosphine compound characterized by the presence of two tert-butyl groups, a phenyl ring, and a 1,3-dioxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine typically involves the reaction of a chlorophosphine with an organometallic reagent. . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: The phosphine can act as a ligand, coordinating to transition metals in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine has several scientific research applications:
Organic Synthesis: The compound is employed in the synthesis of complex organic molecules, particularly in the formation of phosphine-containing compounds.
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphine group coordinates to transition metals, forming complexes that can facilitate various chemical transformations. The steric and electronic properties of the tert-butyl and dioxolane groups influence the reactivity and selectivity of these catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other tertiary phosphines with different substituents, such as:
- Di-tert-butyl(2,4,6-triisopropyl-3-methoxy-6-methylbiphenyl-2-yl)phosphine
- Di-tert-butyl malonate
- 1,4-Di-tert-butyl-2,5-dimethoxybenzene
Uniqueness
Di-tert-butyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is unique due to the presence of the 1,3-dioxolane moiety, which imparts distinct steric and electronic properties. This makes it particularly useful in catalytic applications where these properties can enhance the efficiency and selectivity of the reactions.
Propriétés
IUPAC Name |
ditert-butyl-[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29O2P/c1-16(2,3)21(17(4,5)6)15-11-9-8-10-14(15)18(7)19-12-13-20-18/h8-11H,12-13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUUTILKIBBBDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746327 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-99-0 |
Source


|
| Record name | Di-tert-butyl[2-(2-methyl-1,3-dioxolan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1202864-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B598062.png)




![8'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598073.png)
![2-bromo-11,11-dimethyl-11H-Benzo[b]fluorene](/img/structure/B598075.png)


![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)



